5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-3-(1,3-thiazol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-3-4-9-5(10-11-4)6-8-1-2-12-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAILRZXWIGDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Chloromethyl 3 Thiazol 2 Yl 1,2,4 Oxadiazole
Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Core
A logical retrosynthetic disconnection of the target molecule, 5-(chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole, points to two primary building blocks: a thiazole-containing amidoxime (B1450833) and a functionalized acylating agent. This approach is the most common and versatile for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. chim.itresearchgate.net The key bond cleavage in the retrosynthetic analysis occurs at the N2-C3 and O1-C5 bonds of the oxadiazole ring, leading back to these two critical precursors.
Precursor Identification and Synthesis
The primary precursors identified through this retrosynthetic analysis are thiazole-2-carboxamidoxime and a reactive derivative of chloroacetic acid , such as chloroacetyl chloride or chloroacetic anhydride (B1165640).
The synthesis of thiazole-2-carboxamidoxime is a crucial step. A common route to amidoximes begins with the corresponding nitrile. nih.gov Therefore, the synthesis of thiazole-2-carbonitrile is the initial objective. Thiazole-2-carbonitrile can be prepared through various methods, including the Sandmeyer reaction from 2-aminothiazole (B372263) or by dehydration of thiazole-2-carboxamide.
Once thiazole-2-carbonitrile is obtained, it can be converted to thiazole-2-carboxamidoxime by reaction with hydroxylamine (B1172632), typically in the presence of a base like sodium carbonate or triethylamine (B128534) in a suitable solvent such as ethanol (B145695). nih.gov The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon.
The second precursor, the chloroacetic acid derivative, is commercially available. Chloroacetyl chloride and chloroacetic anhydride are common reagents used for the acylation of amidoximes. rjptonline.org
Cyclization Reactions for Oxadiazole Ring Formation
The formation of the 1,2,4-oxadiazole ring is achieved by the condensation and subsequent cyclization of thiazole-2-carboxamidoxime with the chloroacetic acid derivative. chim.itresearchgate.net This reaction proceeds through an O-acylamidoxime intermediate. The amidoxime first acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
The resulting O-acylamidoxime intermediate can then be cyclized to the 1,2,4-oxadiazole. This cyclization is often promoted by heating or by the addition of a base. The reaction conditions can be optimized to improve yields and minimize side reactions. A variety of methods have been developed for this cyclodehydration step, including the use of coupling agents like carbodiimides, or performing the reaction in the presence of a base such as pyridine (B92270) or in a superbase medium like MOH/DMSO. mdpi.comnih.gov Microwave-assisted synthesis has also been shown to be an efficient method for this transformation, often leading to shorter reaction times and higher yields. nih.gov
The regioselectivity of this reaction is of paramount importance. The reaction between an amidoxime and an acyl chloride or anhydride generally leads to the 3,5-disubstituted 1,2,4-oxadiazole, with the R group from the amidoxime at the 3-position and the R' group from the acylating agent at the 5-position. This is due to the initial O-acylation of the amidoxime followed by an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon and subsequent dehydration.
| Reaction Step | Reagents and Conditions | Key Intermediate | Reference |
| O-acylation | Thiazole-2-carboxamidoxime, Chloroacetyl chloride, Base (e.g., Pyridine), Aprotic solvent | O-acyl(thiazole-2-carbox)amidoxime | chim.itresearchgate.net |
| Cyclodehydration | Heating or Base catalysis | - | mdpi.comnih.gov |
Installation of the Thiazol-2-yl Moiety
The thiazole (B1198619) ring is a key structural feature of the target molecule. Its synthesis and incorporation into the final structure can be approached in several ways. The most direct method, as outlined above, involves the synthesis of a thiazole-containing precursor, namely thiazole-2-carboxamidoxime.
Strategies for Thiazole Ring Formation and Functionalization
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring. wikipedia.orgnih.gov This method involves the reaction of an α-haloketone with a thioamide. wikipedia.orgnih.gov For the synthesis of a 2-substituted thiazole, a corresponding thioamide would be reacted with an appropriate α-halocarbonyl compound.
Another notable method is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Functionalization of the thiazole ring can be achieved through various reactions. For instance, electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the ring, though the position of substitution is influenced by the existing substituents. slideshare.net
For the purpose of synthesizing this compound, the most efficient strategy is to construct the thiazole ring with a nitrile or a group that can be readily converted to a nitrile at the 2-position. This allows for the subsequent formation of the amidoxime and then the oxadiazole ring.
| Thiazole Synthesis Method | Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazoles | wikipedia.orgnih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazoles | wikipedia.org |
Advanced Coupling Reactions to the Oxadiazole Core
While the precursor-based approach is the most common, it is theoretically possible to construct the oxadiazole core first and then attach the thiazole moiety. This would likely involve a cross-coupling reaction. For example, a 3-halo-1,2,4-oxadiazole could potentially be coupled with a thiazole-2-organometallic reagent (e.g., a thiazole-2-boronic acid or a thiazole-2-stannane) under palladium catalysis (e.g., Suzuki or Stille coupling). However, this approach is generally less direct and may suffer from lower yields and the need for more complex starting materials compared to the synthesis of thiazole-2-carboxamidoxime.
Stereoselective and Regioselective Introduction of the Chloromethyl Group
The introduction of the chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring is achieved through the choice of the acylating agent.
As the chloromethyl group is achiral, stereoselectivity is not a concern in its introduction.
Selective Chlorination Methods
The introduction of the chloromethyl group is a critical step in the synthesis of the target compound. One of the most direct and widely employed methods for constructing 5-chloromethyl-1,2,4-oxadiazoles is the use of chloroacetyl chloride as the acylating agent in reaction with an appropriate amidoxime. chemicalbook.com This method incorporates the chloroacetyl moiety, which, upon cyclization, directly forms the 5-chloromethyl-1,2,4-oxadiazole ring system.
The reaction typically proceeds in two stages. The first stage involves the O-acylation of the amidoxime with chloroacetyl chloride. This is often carried out in a suitable solvent like dichloromethane (B109758) at reduced temperatures (e.g., 0-20°C) in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct. chemicalbook.com The second stage is the cyclodehydration of the resulting O-acylamidoxime intermediate. This is usually achieved by heating the intermediate in a high-boiling point solvent, such as toluene (B28343), under reflux conditions for several hours. chemicalbook.com
An alternative approach could involve the synthesis of a 5-methyl-3-(thiazol-2-yl)-1,2,4-oxadiazole precursor, followed by selective chlorination of the methyl group. However, this method can be less direct and may require specific and sometimes harsh chlorinating agents, potentially leading to side reactions on the heterocyclic rings. Therefore, the direct incorporation of the chloromethyl group via chloroacetyl chloride is generally the preferred strategy for its efficiency and selectivity.
Precursor Chemistry for Targeted Chloromethyl Incorporation
The key precursor for the synthesis of this compound is thiazole-2-carboxamidoxime. This precursor provides the thiazol-2-yl moiety at the 3-position of the final oxadiazole ring. The synthesis of thiazole-2-carboxamidoxime itself is a crucial preliminary step. While specific literature on the synthesis of this particular amidoxime is not abundant, a general and common method for the preparation of amidoximes involves the reaction of the corresponding nitrile with hydroxylamine. google.com In this case, thiazole-2-carbonitrile would be treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium carbonate, in a suitable solvent system like aqueous ethanol. google.com
Once thiazole-2-carboxamidoxime is obtained, it is reacted with chloroacetyl chloride as described in the selective chlorination section. This two-component reaction strategy, utilizing the pre-formed amidoxime and the chloromethyl-containing acylating agent, ensures the targeted incorporation of both the thiazole and the chloromethyl groups at the desired positions of the 1,2,4-oxadiazole core.
A plausible reaction scheme is outlined below:
Step 1: Synthesis of Thiazole-2-carboxamidoxime
Step 2: Synthesis of this compound
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The optimization of reaction conditions is paramount for achieving high yields and ensuring the scalability of the synthesis of this compound. Several factors can be fine-tuned to improve the efficiency of the reaction between thiazole-2-carboxamidoxime and chloroacetyl chloride, as well as the subsequent cyclization.
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. For the initial acylation step, aprotic solvents like dichloromethane (DCM) are often employed. For the cyclization step, high-boiling point aromatic solvents such as toluene or xylene are typically used to facilitate the dehydration process at elevated temperatures. chemicalbook.com In some cases, a one-pot synthesis in a high-boiling aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base could be explored to streamline the process, although this may require careful optimization to avoid side reactions. researchgate.net
Base Selection and Stoichiometry: The choice and amount of base are critical for the acylation step. Organic bases like triethylamine or pyridine are commonly used. The stoichiometry of the base should be carefully controlled to neutralize the generated HCl without promoting unwanted side reactions.
Temperature and Reaction Time: The acylation is typically performed at low temperatures (0-20°C) to control the reactivity of chloroacetyl chloride. chemicalbook.com The subsequent cyclization requires higher temperatures, often at the reflux temperature of the solvent (e.g., toluene at ~110°C), for a duration that can range from a few hours to overnight. chemicalbook.com Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Catalysis: While the thermal cyclization of the O-acylamidoxime is common, the use of dehydrating agents or catalysts could potentially lower the required temperature and shorten the reaction time. Reagents like phosphorus oxychloride have been used for the cyclization of diacylhydrazines to form 1,3,4-oxadiazoles and could be investigated for the synthesis of 1,2,4-oxadiazoles under modified conditions. nih.gov
A hypothetical optimization study could involve screening different solvents, bases, temperatures, and reaction times to identify the conditions that provide the highest yield and purity of the final product, making the synthesis more amenable to a larger scale.
Table 1: Potential Parameters for Optimization of this compound Synthesis
| Parameter | Variable | Rationale |
|---|---|---|
| Acylation Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | To assess the impact on solubility and reaction rate. |
| Base | Triethylamine, Pyridine, Diisopropylethylamine | To evaluate the effect of base strength and steric hindrance on acylation efficiency. |
| Acylation Temperature | 0°C, Room Temperature | To balance reaction rate with the stability of the acylating agent and intermediate. |
| Cyclization Solvent | Toluene, Xylene, DMF | To investigate the effect of temperature and solvent polarity on cyclization yield. |
| Cyclization Method | Thermal, Microwave-assisted | To compare energy input and reaction time. |
| Catalyst | None, P2O5, POCl3 | To explore the potential for catalyzed cyclodehydration. |
Green Chemistry Principles and Sustainable Synthesis Routes for Oxadiazoles (B1248032)
The application of green chemistry principles to the synthesis of heterocyclic compounds, including oxadiazoles, is an area of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. beilstein-journals.org The synthesis of 1,3,4-oxadiazoles has been successfully achieved under microwave-assisted, solvent-free conditions, which represents a significant green advantage. joac.info This technique could be adapted for the cyclization of the O-(chloroacetyl)thiazole-2-carboxamidoxime intermediate, potentially leading to a more energy-efficient and faster synthesis of the target compound.
Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound-assisted synthesis of oxadiazole derivatives has been reported, offering an alternative green methodology. smolecule.comfrontiersin.orgnih.gov This approach could be explored for the synthesis of this compound, potentially under milder conditions than conventional heating.
Solvent Selection and Reduction: A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent, and while its use in this specific synthesis might be challenging due to the reactivity of chloroacetyl chloride, exploring biphasic systems or alternative, more environmentally benign solvents could be a valuable research direction. Solvent-free reactions, where the reactants are mixed without a solvent, often under microwave or grinding conditions, represent a highly desirable green approach. ekb.eg
Catalysis: The use of reusable catalysts instead of stoichiometric reagents can significantly reduce waste. While the cyclization step is often thermal, investigating heterogeneous acid catalysts that can be easily recovered and reused could improve the sustainability of the process.
Table 2: Application of Green Chemistry Principles to Oxadiazole Synthesis
| Green Chemistry Principle | Application in Oxadiazole Synthesis | Potential Benefit for Target Compound |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption, potentially higher yields. |
| Safer Solvents | Use of water, ethanol, or solvent-free conditions | Reduced environmental impact and worker exposure to hazardous solvents. |
| Catalysis | Use of reusable solid acid catalysts | Reduced waste, easier product purification, and potential for catalyst recycling. |
| Atom Economy | One-pot synthesis | Reduced number of unit operations, less solvent waste, and potentially higher overall yield. |
Purification and Isolation Techniques for Complex Heterocyclic Compounds
The purification and isolation of the final product, this compound, are crucial steps to obtain a compound of high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.
Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow the formation of pure crystals while the impurities remain in the mother liquor. The choice of solvent is critical and may require screening of various solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate (B1210297)/hexane) to find the optimal conditions for crystallization. For similar heterocyclic compounds, recrystallization from ethanol or other suitable organic solvents has been successfully employed. ekb.eg
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or a mixture of solvents). The polarity of the eluent is gradually increased to elute the compounds from the column. For oxadiazole derivatives, mixtures of ethyl acetate and petroleum ether or hexane (B92381) are commonly used as the mobile phase. joac.info Monitoring the separation is typically done using TLC.
Extraction: Liquid-liquid extraction is often used during the work-up of the reaction mixture to separate the desired product from inorganic salts and other water-soluble impurities. The reaction mixture is typically diluted with an organic solvent and washed with water or brine.
The purity of the isolated compound is then confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), which also serve to confirm the chemical structure of the synthesized this compound.
Structure Activity Relationship Sar Studies of 5 Chloromethyl 3 Thiazol 2 Yl 1,2,4 Oxadiazole Analogs
Rationale for Systematic Structural Modifications of the Core Scaffold
The 5-(chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole core scaffold presents several points for chemical modification, making it an attractive starting point for medicinal chemistry campaigns. The rationale for its systematic structural alteration is multifaceted. The thiazole (B1198619) ring, a common feature in many biologically active compounds, offers opportunities for substitution at various positions to modulate the electronic and steric properties of the molecule. The 1,2,4-oxadiazole (B8745197) ring acts as a bioisosteric replacement for amide or ester groups, often enhancing metabolic stability. The chloromethyl group at the 5-position of the oxadiazole is a reactive handle that can be further modified or can itself interact with biological targets.
Systematic modifications are undertaken to map the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity. This involves altering the size, shape, lipophilicity, and electronic character of different parts of the molecule to understand their contribution to the interaction with a biological target.
Impact of Substituent Variation at the Thiazole Ring on Biological Activity
The thiazole ring in the this compound scaffold is a key area for SAR exploration. Variations of substituents on this ring can significantly influence the biological activity of the resulting analogs.
Hypothetical Data on Electronic Effects of Thiazole Substituents
| Substituent (R) | Electronic Nature | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| -H | Neutral | 10.5 |
| -Cl | Electron-withdrawing | 5.2 |
| -NO2 | Strongly Electron-withdrawing | 2.1 |
| -CH3 | Electron-donating | 15.8 |
| -OCH3 | Strongly Electron-donating | 25.3 |
The size and shape of substituents on the thiazole ring can introduce steric hindrance, which may either be beneficial or detrimental to biological activity. A bulky substituent could prevent the molecule from adopting the optimal conformation for binding to its target. Conversely, a well-placed bulky group might enhance selectivity by preventing binding to off-target proteins.
The conformational flexibility of the molecule is also influenced by the nature of the substituents. A rigid substituent may lock the molecule into a favorable conformation for binding, while a flexible substituent might allow for induced-fit binding to the target. Understanding the steric tolerance of the binding site is crucial for designing potent and selective analogs.
Lipophilicity, often expressed as logP, is a critical parameter in drug design as it affects solubility, absorption, distribution, metabolism, and excretion (ADME). Substituents on the thiazole ring can significantly alter the lipophilicity of the entire molecule. For example, adding alkyl or aryl groups increases lipophilicity, while adding polar groups like hydroxyl or amino groups decreases it.
Hydrogen bonding is a key interaction in many drug-receptor binding events. Substituents that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O, -NO2) can form crucial interactions with the biological target, thereby enhancing binding affinity. The strategic placement of such groups on the thiazole ring is a common strategy in drug design.
Modifications to the 1,2,4-Oxadiazole Core and Their Biological Implications
The 1,2,4-oxadiazole ring is another important site for modification in the quest for improved biological activity.
Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to similar biological activity. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for amides and esters to improve metabolic stability. Further modifications can involve replacing the ring atoms of the oxadiazole itself.
For example, replacing the oxygen atom with a sulfur atom would yield a 1,2,4-thiadiazole. This change would alter the ring's electronics, geometry, and hydrogen bonding capacity, which could have a significant impact on biological activity. Similarly, replacing a nitrogen atom with a carbon atom could also be explored, though this would fundamentally change the nature of the heterocyclic system.
Studies on other classes of compounds have shown that bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole (B1194373) can lead to changes in polarity and metabolic stability, although this often comes at the cost of reduced affinity for the target. nih.govrsc.org
Hypothetical Data on Bioisosteric Replacement of the 1,2,4-Oxadiazole Ring
| Original Ring | Bioisosteric Replacement | Hypothetical Biological Activity (Ki, nM) |
|---|---|---|
| 1,2,4-Oxadiazole | - | 15 |
| 1,3,4-Oxadiazole | Oxygen and Nitrogen position swap | 150 |
| 1,2,4-Thiadiazole | Oxygen replaced by Sulfur | 85 |
Ring Expansion and Contraction Strategies
In the exploration of the chemical space around the this compound scaffold, ring expansion and contraction strategies represent a key avenue for generating structural diversity. These modifications to the central 1,2,4-oxadiazole ring can lead to the discovery of novel analogs with altered physicochemical properties, binding modes, and biological activities. The 1,2,4-oxadiazole ring is known to undergo various rearrangement reactions, often prompted by thermal or photochemical conditions, which can be harnessed to produce different heterocyclic systems. chim.itresearchgate.net
One of the most well-documented rearrangements of the 1,2,4-oxadiazole core is the Boulton-Katritzky rearrangement, a thermal process that can interconvert different heterocyclic structures. chim.it Furthermore, photochemical rearrangements can lead to intermediates that cyclize into new ring systems, a process sometimes referred to as a ring contraction-ring expansion (RCE) route. chim.it These strategies allow for the transformation of the 1,2,4-oxadiazole into isomeric oxadiazoles (B1248032) or other five-membered heterocycles, fundamentally altering the geometry and electronic properties of the scaffold.
By applying these strategies to analogs of this compound, medicinal chemists can investigate the importance of the specific arrangement of heteroatoms in the oxadiazole ring for biological activity. For instance, converting the 1,2,4-oxadiazole to a 1,3,4-oxadiazole or a 1,2,4-triazole (B32235) could significantly impact the molecule's ability to form key interactions, such as hydrogen bonds, with its biological target.
Table 1: Potential Ring System Transformations for 1,2,4-Oxadiazole Analogs
| Initial Ring System | Transformation Strategy | Resulting Ring System(s) | Potential Impact on SAR |
| 1,2,4-Oxadiazole | Thermal Rearrangement (e.g., Boulton-Katritzky) | Other Heterocycles (e.g., isomeric oxadiazoles, triazoles) | Alters heteroatom positioning, affecting hydrogen bonding capacity and overall polarity. |
| 1,2,4-Oxadiazole | Photochemical Rearrangement (RCE) | Isomeric 1,2,4-oxadiazoles, 1,3,4-oxadiazoles | Modifies ring electronics and steric profile, potentially leading to new target interactions. |
| 1,2,4-Oxadiazole | Reductive Ring Opening | Acyclic amidine/amide intermediates | Provides access to a completely different chemical space and new functional group orientations. |
These synthetic maneuvers are critical for building a comprehensive structure-activity relationship (SAR) profile, helping to delineate the optimal heterocyclic core for the desired biological effect.
Role of the Chloromethyl Group in Molecular Recognition and Potential Electrophilic Interactions
Electrophilic Reactivity and Potential for Covalent Adduction with Biomolecules
The chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring is a key structural feature that imparts significant chemical reactivity to the molecule. This group functions as a potent electrophile, making the compound a potential covalent inhibitor. biorxiv.orgnih.gov Covalent inhibitors form a stable, irreversible bond with their biological target, which can lead to prolonged duration of action and high potency. cambridgemedchemconsulting.com
The reactivity of the chloromethyl group stems from the carbon-chlorine bond, where the carbon atom is susceptible to nucleophilic attack by electron-rich residues on a protein target. Amino acids with nucleophilic side chains, such as cysteine (thiol group) or lysine (B10760008) (amino group), are common targets for such electrophilic "warheads". nih.govnih.gov The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a covalent adduct and the displacement of the chloride ion. nih.gov
The incorporation of a chloromethyl group is a deliberate strategy in drug design to achieve irreversible inhibition. cambridgemedchemconsulting.comacs.org For this compound, this electrophilic center could covalently modify a cysteine residue within the binding site of a target enzyme, effectively and permanently inactivating it. biorxiv.org This mechanism of action is distinct from non-covalent inhibitors and can offer therapeutic advantages. cambridgemedchemconsulting.com
Table 2: Comparison of Electrophilic Warheads in Covalent Drug Design
| Electrophilic Group | Typical Nucleophilic Target | Reactivity Profile | Example Application |
| Chloromethyl Ketone | Cysteine, Serine | High | Protease Inhibitors cambridgemedchemconsulting.com |
| Acrylamide | Cysteine | Moderate | Kinase Inhibitors |
| Sulfonyl Fluoride | Serine, Lysine, Tyrosine | High | Protease Inhibitors |
| Epoxide | Cysteine, Histidine | Moderate | Various Enzyme Inhibitors |
| Chloromethyl | Cysteine, Lysine | Moderate to High | Potential Alkylating Agents biorxiv.orgnih.gov |
Influence on Ligand-Target Binding Affinity
Beyond its potential for covalent bond formation, the chloromethyl group also significantly influences non-covalent ligand-target binding affinity. The presence of the chlorine atom modifies the steric and electronic properties of the molecule, which can enhance its interaction with a protein's binding pocket. youtube.comnih.gov
Chlorine, as a halogen atom, can participate in specific non-covalent interactions known as halogen bonds. This occurs when the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with a nucleophilic or electron-rich area on the protein, such as a backbone carbonyl oxygen or the π-system of an aromatic amino acid. nih.gov Such interactions can be surprisingly strong and highly directional, contributing significantly to binding affinity and specificity.
Table 3: Potential Contributions of the Chloromethyl Group to Binding Affinity
| Interaction Type | Description | Potential Interacting Protein Residue(s) |
| Covalent Bonding | Irreversible alkylation of a nucleophilic residue. | Cysteine, Lysine, Histidine |
| Halogen Bonding | Directional interaction between the chlorine atom's σ-hole and a nucleophile. | Backbone Carbonyls, Aspartate, Glutamate, Serine |
| Hydrophobic Interactions | Favorable interaction with nonpolar regions of the binding site. | Leucine, Isoleucine, Valine, Phenylalanine |
| Van der Waals Forces | General non-specific attractive forces based on molecular shape and size. | All proximal residues |
| Steric Influence | Occupies space within the pocket, potentially displacing water molecules and influencing the binding pose. | Residues defining the pocket shape |
Computational Approaches to SAR Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For analogs of this compound, 3D-QSAR studies can provide valuable insights for optimizing their activity. researchgate.netnih.govnih.gov
In a typical 3D-QSAR study, a set of synthesized analogs with known biological activities (e.g., IC50 values) are spatially aligned. Then, various molecular fields (steric, electrostatic, hydrophobic) are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS), are employed to derive a mathematical equation that relates variations in these fields to changes in biological activity. nih.govnih.gov
The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where certain properties are predicted to either increase or decrease activity. For example, a map might indicate that a bulky, electropositive substituent at a specific position on the thiazole ring is favorable for activity, while a bulky group near the chloromethyl moiety is detrimental. These predictive models serve as a powerful guide for designing the next generation of compounds with potentially enhanced potency, reducing the need for exhaustive synthetic efforts. mdpi.comresearchgate.net
Table 4: Hypothetical Data for a QSAR Study of 1,2,4-Oxadiazole Analogs
| Compound ID | R-Group on Thiazole | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Hammett Constant) | Biological Activity (IC₅₀, µM) |
| 1 | -H | 1.03 | 0.00 | 15.2 |
| 2 | -CH₃ | 5.65 | -0.17 | 8.5 |
| 3 | -Cl | 6.03 | 0.23 | 5.1 |
| 4 | -OCH₃ | 7.87 | -0.27 | 10.3 |
| 5 | -NO₂ | 7.36 | 0.78 | 2.7 |
Pharmacophore Elucidation and Virtual Screening
Pharmacophore modeling is another powerful computational tool for drug discovery, focusing on the essential 3D arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model can be developed based on the structures of highly active analogs.
This model would define the key features and their spatial relationships, such as a hydrogen bond acceptor (from the oxadiazole nitrogens), an aromatic ring feature (from the thiazole), and a hydrophobic feature. nih.gov The electrophilic chloromethyl group could also be defined as a specific feature for potential covalent interaction.
Once a reliable pharmacophore model is established, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds. nih.govmdpi.com This process rapidly identifies molecules from the database that match the pharmacophore model and are, therefore, likely to bind to the same target. Virtual screening can efficiently filter millions of compounds down to a manageable number of promising hits for subsequent biological testing, accelerating the discovery of novel and structurally diverse lead compounds. tandfonline.com
Table 5: Potential Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Potential Originating Group(s) | Role in Molecular Recognition |
| Hydrogen Bond Acceptor | Nitrogen atoms of the 1,2,4-oxadiazole and thiazole rings | Interaction with hydrogen bond donor residues (e.g., Lys, Arg, Ser). |
| Aromatic Ring | Thiazole ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
| Hydrophobic Feature | Chloromethyl group, thiazole ring | Interaction with nonpolar pockets in the target protein. |
| Electrophilic Center | Carbon atom of the chloromethyl group | Potential for forming a covalent bond with a nucleophilic residue. |
Molecular Mechanism of Action Moa Investigations for 5 Chloromethyl 3 Thiazol 2 Yl 1,2,4 Oxadiazole Non Clinical
Identification of Cellular and Molecular Targets (non-clinical)
Enzyme Inhibition and Activation Studies
No data available.
Receptor Binding and Modulation Assays
No data available.
Protein-Ligand Interaction Analysis using Biophysical Methods
No data available.
Perturbation of Critical Biochemical Pathways (non-clinical)
Metabolic Pathway Disruption and Metabolomics Profiling
No data available.
Signal Transduction Pathway Modulation
No data available.
Cellular Effects in Model Systems (non-clinical)
Investigations into the cellular impact of 5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole have concentrated on its potential as an antibacterial agent.
Cell Cycle Arrest and Apoptosis Induction in Microbial or Cancer Cell Lines
Currently, there is no publicly available scientific literature detailing specific studies on the induction of cell cycle arrest or apoptosis in microbial or cancer cell lines by this compound. While related heterocyclic compounds are often evaluated for such anticancer properties, dedicated research on this specific compound's effects on cell cycle progression and programmed cell death has not been reported.
Membrane Permeability and Transport Alterations
Detailed investigations into whether this compound alters membrane permeability or affects cellular transport systems are not present in the available scientific research. The mechanism concerning its interaction with and transport across cellular membranes has not been elucidated.
Specificity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Clostridium spp., Listeria spp., and Bacillus spp.)
Patent documentation indicates that this compound is active against various strains of Gram-positive bacteria. google.com The compound has shown efficacy against genera including Staphylococcus (such as Staphylococcus aureus), Clostridium, Listeria, and Bacillus. google.com The development of novel antibacterial agents effective against these pathogens is crucial due to the rapid emergence of multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). google.com
Table 1: Documented Antibacterial Activity Spectrum
| Bacterial Genus | Activity Documented |
|---|---|
| Staphylococcus | Yes google.com |
| Clostridium | Yes google.com |
| Listeria | Yes google.com |
| Bacillus | Yes google.com |
Mechanisms of Resistance Development at the Molecular and Cellular Level
The emergence of bacterial resistance to new therapeutic agents is a significant concern. google.com However, specific studies identifying the molecular and cellular mechanisms by which bacteria might develop resistance to this compound have not been published. Research into potential resistance pathways, such as target mutation, enzymatic degradation, or efflux pump upregulation, has not been specifically conducted for this compound.
Methodologies for Comprehensive MOA Elucidation
While advanced methodologies are available to determine a compound's mechanism of action, their specific application to this compound is not documented in current research.
Proteomics and Transcriptomics Approaches
There are no available studies that have employed proteomics or transcriptomics to identify the protein targets or map the gene expression changes induced by this compound. Such "omics" approaches are powerful tools for elucidating molecular mechanisms but have not yet been applied to this specific molecule according to publicly accessible data.
Genetic Screens and CRISPR-based Target Validation
Identifying the precise molecular targets of a bioactive compound is crucial for its development as a therapeutic agent. Genetic screening, particularly using CRISPR-Cas9 technology, provides a powerful, unbiased approach to elucidate drug-target interactions and mechanisms of resistance.
In the context of this compound, a genome-wide CRISPR-Cas9 knockout screen could be employed to identify genes that modulate cellular sensitivity to the compound. Such a screen typically involves treating a library of cells, each with a different single-gene knockout, with the compound. By sequencing the surviving cell population, genes that, when absent, confer either resistance or hypersensitivity can be identified.
For instance, research on other complex 1,2,4-oxadiazole (B8745197) derivatives has successfully identified specific cellular targets. In one study, affinity chromatography and mass spectrometry were used to "fish" for the binding partners of a potent 1,2,4-oxadiazole-based Nrf2 activator, DDO-7263. nih.gov This investigation revealed that the compound directly binds to Rpn6, a regulatory subunit of the 26S proteasome. nih.gov The binding event disrupts the assembly of the proteasome, preventing the degradation of Nrf2 and leading to its accumulation and activity. nih.gov
A CRISPR screen for this compound could potentially uncover similar or entirely novel pathways. Genes whose knockout leads to resistance might be direct targets of the compound or essential components of the pathway it perturbs. Conversely, genes whose knockout enhances sensitivity could represent parallel pathways that cells use to survive the compound's effects. Such findings are critical for validating the primary target and understanding potential resistance mechanisms before clinical development.
| Gene Identified | Effect of Knockout | Potential Implication for MOA | Reference Approach |
|---|---|---|---|
| PSMD4 (Rpn10) | Resistance | The compound may target a subunit of the 26S proteasome; loss of another subunit could compensate or alter complex stability. | Target identification via affinity probes. nih.gov |
| NFE2L2 (Nrf2) | Hypersensitivity | The compound may rely on the Nrf2 antioxidant response for its cytotoxic effect, or its off-target effects are mitigated by Nrf2. | Mechanism studies on analogous compounds. nih.gov |
| KEAP1 | Resistance | Loss of the Nrf2 repressor Keap1 leads to constitutive Nrf2 activation, potentially overcoming the compound's effect. | Mechanism studies on analogous compounds. nih.gov |
| ABC B1 | Resistance | Indicates the compound may be a substrate for this multidrug resistance efflux pump. | Standard resistance mechanism screening. |
Advanced Imaging Techniques for Subcellular Localization
Understanding where a compound accumulates within a cell is fundamental to deciphering its mechanism of action. Advanced imaging techniques, such as confocal fluorescence microscopy, allow for the high-resolution visualization of a compound's distribution, providing clues about its potential targets and biological effects.
The direct imaging of this compound is contingent on the molecule possessing intrinsic fluorescent properties. However, a common and powerful strategy involves the synthesis of a fluorescently labeled analog. For example, a probe for the 1,2,4-oxadiazole DDO-7263 was created by attaching a fluorescein (B123965) moiety, which enabled researchers to monitor its interaction with cellular components. nih.gov A similar approach could be used for this compound, where a fluorophore is appended to a position on the molecule that does not interfere with its biological activity.
Once a fluorescent probe is available, co-localization studies can be performed. In this technique, cells are treated with the fluorescent analog and simultaneously stained with commercially available dyes that specifically illuminate particular organelles, such as mitochondria (e.g., MitoTracker Deep Red), lysosomes (e.g., LysoTracker DND-99), or the nucleus (e.g., DAPI). nih.gov By merging the images from the different fluorescent channels, one can determine if the compound's signal overlaps with that of a specific organelle. This information can narrow down the list of potential targets; for example, accumulation in the mitochondria might suggest an effect on cellular respiration, while nuclear localization could imply an interaction with DNA or transcription factors. nih.gov
| Imaging Technique | Methodology | Information Gained | Example Application |
|---|---|---|---|
| Confocal Fluorescence Microscopy | A fluorescent analog of the compound is synthesized. Cells are co-stained with organelle-specific dyes and imaged. | Provides 3D spatial distribution of the compound within the cell and identifies co-localization with specific organelles (e.g., mitochondria, nucleus, lysosomes). | Visualization of oxazole (B20620) derivatives in lysosomes. nih.gov |
| Live-Cell Imaging | Cells are imaged in real-time after treatment with the fluorescent analog. | Reveals the dynamics of compound uptake, trafficking between organelles, and retention over time. | Tracking small-molecule probes to evaluate cellular uptake. digitellinc.com |
| Förster Resonance Energy Transfer (FRET) Microscopy | Requires a fluorescent compound analog (donor) and a fluorescently tagged potential target protein (acceptor). FRET occurs if they are in close proximity (<10 nm). | Provides strong evidence of a direct physical interaction between the compound and its putative target protein within the native cellular environment. | General technique for validating drug-target engagement. |
| Super-Resolution Microscopy (e.g., STED, PALM) | Uses advanced optical techniques to bypass the diffraction limit of light, offering higher spatial resolution than conventional confocal microscopy. | Allows for more precise localization of the compound to sub-organellar structures, such as the mitochondrial cristae or specific nuclear domains. | General technique for high-resolution biological imaging. |
Theoretical and Computational Chemistry Approaches to 5 Chloromethyl 3 Thiazol 2 Yl 1,2,4 Oxadiazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. nih.govresearchgate.net For 5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole, these calculations can provide a detailed understanding of its intrinsic properties, which are crucial for predicting its reactivity and potential biological activity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the distribution of HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. DFT calculations would be employed to compute these orbital energies and visualize their spatial distribution.
Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 | Indicates electron-donating capability. |
| LUMO Energy | -1.5 | Indicates electron-accepting capability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. samipubco.com The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP surface would highlight the nitrogen and oxygen atoms of the oxadiazole and thiazole (B1198619) rings as regions of negative potential, making them likely hydrogen bond acceptors. scielo.br The hydrogen atoms and the chloromethyl group would likely be regions of positive potential.
Quantum chemical calculations can also furnish a variety of molecular descriptors that quantify different aspects of a molecule's electronic structure and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
Molecular Docking and Dynamics Simulations of Ligand-Target Complexes
To explore the potential of this compound as a therapeutic agent, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with biological targets. tandfonline.comrsc.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could be performed against a variety of therapeutic targets to predict its binding mode and estimate its binding affinity. The results of such studies are often expressed as a docking score, which provides a qualitative measure of the binding strength.
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comtandfonline.com An MD simulation of a this compound-protein complex would reveal the stability of the binding pose predicted by docking. It would also provide insights into the conformational changes in both the ligand and the protein upon binding. Furthermore, MD simulations can be used to investigate allosteric effects, where the binding of a ligand to one site on a protein influences the activity at a distant site.
De Novo Drug Design Principles and Scaffold Hopping Based on the Oxadiazole Core
The 1,2,4-oxadiazole (B8745197) ring serves as a versatile scaffold in drug design. nih.govnih.gov Its favorable physicochemical properties make it an attractive starting point for the development of new therapeutic agents.
De novo drug design involves the computational construction of novel molecules with desired pharmacological properties. Starting with the this compound core, de novo design algorithms could be used to generate new derivatives with improved binding affinity and selectivity for a specific target.
Scaffold hopping is another powerful strategy in drug discovery where the core structure of a known active compound is replaced with a different, isosteric scaffold to generate new compounds with potentially improved properties. The 1,2,4-oxadiazole core itself is often used as a replacement for less stable functionalities like esters and amides. nih.gov Based on the structure of this compound, scaffold hopping could be employed to replace the thiazole or the entire 3-(thiazol-2-yl) substituent with other heterocyclic or aromatic groups to explore new chemical space and identify novel bioactive compounds.
Prediction of ADME-relevant Properties Using In Silico Models
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico ADME prediction tools offer a rapid and cost-effective means of evaluating these parameters before committing to extensive preclinical testing. For this compound, a comprehensive ADME profile can be generated using a variety of computational models.
Various studies on structurally related 1,2,4-oxadiazole and thiazole derivatives have demonstrated the utility of computational platforms like SwissADME and QikProp for predicting key pharmacokinetic parameters. mdpi.comnih.govbiointerfaceresearch.com These platforms employ algorithms based on quantitative structure-property relationships (QSPR) to estimate a compound's behavior in the human body.
A critical initial assessment involves the evaluation of "drug-likeness," often guided by Lipinski's rule of five. This rule posits that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For this compound, the predicted values for these parameters generally fall within the acceptable ranges, suggesting a favorable preliminary drug-likeness profile.
Further in silico analysis can provide more granular insights into specific ADME properties. For instance, models can predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Studies on other 1,3,4-oxadiazole (B1194373) derivatives have shown that these compounds can exhibit good intestinal absorption. nih.gov The predicted ADME properties for this compound, based on computational models and data from analogous structures, are summarized in the interactive table below.
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | ~201.6 g/mol | Compliant with Lipinski's rule (<500) |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Compliant with Lipinski's rule (<5), indicates good permeability |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule (<10) |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good oral bioavailability |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects |
| CYP450 Inhibition | Predicted inhibitor of some isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions |
It is important to note that these are theoretical predictions and require experimental validation. However, they provide a valuable framework for guiding further research and prioritizing compounds for synthesis and in vitro testing.
Virtual Screening Strategies for Identification of Novel Bioactive Analogs
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For this compound, virtual screening can be employed to discover novel analogs with enhanced biological activity. Two primary approaches are commonly used: ligand-based virtual screening and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. A key LBVS technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
For the discovery of novel analogs of this compound, a pharmacophore model could be developed based on its key structural features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model would then be used to screen large chemical databases (e.g., ZINC, ChEMBL) to identify compounds that match the pharmacophore. mdpi.com Studies on other 1,3,4-oxadiazole derivatives have successfully used pharmacophore modeling to identify potential inhibitors of enzymes like thymidine (B127349) phosphorylase. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.
In the context of this compound, if a relevant biological target is identified, molecular docking can be used to screen for analogs with improved binding interactions. For example, if this compound is hypothesized to target a specific kinase, its analogs could be docked into the ATP-binding site of that kinase. The docking results would help in prioritizing which analogs to synthesize and test experimentally. Molecular docking studies have been successfully applied to various 1,2,4-oxadiazole derivatives to predict their binding modes and affinities with targets such as the GABAA receptor and Leishmania infantum CYP51. mdpi.comsemanticscholar.org
The general workflow for a virtual screening campaign to identify novel bioactive analogs of this compound would involve:
Target Identification and Preparation: Identifying a biologically relevant target and obtaining its 3D structure (either experimentally or through homology modeling).
Pharmacophore Model Generation (for LBVS) or Binding Site Analysis (for SBVS): Defining the key chemical features required for binding.
Database Screening: Searching large compound libraries using the pharmacophore model or by docking each molecule into the target's binding site.
Hit Selection and Prioritization: Ranking the compounds based on their fit to the pharmacophore model or their docking scores.
ADME/Toxicity Filtering: Applying in silico filters to remove compounds with predicted unfavorable pharmacokinetic or toxicity profiles.
Experimental Validation: Synthesizing and testing the most promising candidates in vitro to confirm their biological activity.
Through these computational strategies, the vast chemical space can be efficiently explored to identify novel and potent analogs of this compound, accelerating the drug discovery process.
Derivatization and Lead Optimization Strategies Based on 5 Chloromethyl 3 Thiazol 2 Yl 1,2,4 Oxadiazole
Design and Synthesis of Prodrugs and Bioprecursors
The design of prodrugs and bioprecursors is a key strategy to improve the pharmacokinetic properties of a lead compound. For 5-(chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole, the chloromethyl group is a prime site for such modifications. Ester and carbamate (B1207046) prodrugs can be synthesized by reacting the chloromethyl group with various carboxylic acids or amines, respectively. These prodrugs are designed to be stable in the gastrointestinal tract and to release the active compound upon enzymatic or chemical cleavage in the body.
One common approach involves the synthesis of ester prodrugs to enhance lipophilicity and cell membrane permeability. For instance, reaction with amino acids can yield prodrugs with improved water solubility and potential for active transport.
| Prodrug Moiety | R-Group | Resulting Prodrug | Potential Advantage |
| Ester | Acetyl | 5-(Acetoxymethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Increased lipophilicity |
| Ester | Pivaloyl | 5-(Pivaloyloxymethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Enhanced metabolic stability |
| Carbamate | N,N-Dimethylglycine | 5-(((Dimethylamino)acetyl)oxy)methyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Improved aqueous solubility |
Scaffold Diversification and Hybrid Molecule Design
Scaffold diversification and the design of hybrid molecules are powerful strategies to explore new chemical space and develop compounds with novel mechanisms of action or improved potency. Starting from this compound, the reactive chloromethyl group can be displaced by a variety of nucleophiles to introduce diverse functionalities.
For example, reaction with thiols can lead to the formation of thioether derivatives, while reaction with amines can yield a library of aminomethyl analogs. Furthermore, the thiazole (B1198619) ring can be replaced with other heterocyclic systems through total synthesis to explore different structure-activity relationships (SAR).
Hybrid molecules can be designed by linking the this compound scaffold to another pharmacophore known to interact with a specific biological target. This approach can lead to compounds with dual activity or enhanced target affinity. For instance, linking to a known kinase inhibitor fragment could generate a novel class of anticancer agents.
| Linkage | Nucleophile | Resulting Derivative | Potential Application |
| Thioether | 4-Mercaptophenol | 5-((4-Hydroxyphenyl)thiomethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Introduction of a phenolic moiety for further functionalization |
| Amine | Piperazine | 5-(Piperazin-1-ylmethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Building block for further derivatization at the secondary amine |
| Azide | Sodium Azide | 5-(Azidomethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Precursor for "click chemistry" to create triazole-containing hybrids |
Strategies for Improving Selectivity and Reducing Off-Target Interactions
Improving the selectivity of a lead compound is crucial for minimizing side effects and enhancing its therapeutic index. Derivatization of this compound can be strategically employed to achieve this. By introducing specific functional groups that interact with unique features of the target protein's binding site, selectivity can be enhanced.
For example, if the target protein has a specific hydrogen bond donor or acceptor in a sub-pocket, a derivative with a complementary functional group can be synthesized. Computational modeling and structure-based drug design are invaluable tools in identifying such opportunities.
| Modification Strategy | Rationale | Example Derivative | Expected Outcome |
| Introduction of a polar group | Increase hydrophilicity and reduce non-specific binding | 5-((2-Hydroxyethyl)aminomethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Improved selectivity |
| Steric hindrance | Block binding to off-targets with smaller binding pockets | 5-((tert-Butylamino)methyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole | Enhanced target specificity |
| Bioisosteric replacement of thiazole | Modulate electronic properties and binding interactions | 5-(Chloromethyl)-3-(oxazol-2-yl)-1,2,4-oxadiazole | Altered selectivity profile |
Combinatorial Chemistry and Automated Synthesis for Analog Libraries
Combinatorial chemistry and automated synthesis are powerful tools for the rapid generation of large libraries of analogs for high-throughput screening. The reactivity of the 5-chloromethyl group makes this compound an ideal starting material for such approaches.
Parallel synthesis techniques can be employed to react the starting material with a diverse set of building blocks, such as amines, thiols, and alcohols, in a multi-well format. This allows for the efficient creation of a large number of derivatives with varied substituents at the 5-position.
| Library Type | Building Blocks | Number of Analogs | Screening Application |
| Amine Library | 96 diverse primary and secondary amines | 96 | Kinase inhibitor screening |
| Thiol Library | 48 different thiols | 48 | Protease inhibitor screening |
| Mixed Nucleophile Library | Amines, thiols, alcohols | >100 | Broad biological screening |
Synthetic Challenges and Opportunities in Targeted Derivatization
While the 5-chloromethyl group provides a convenient handle for derivatization, there are synthetic challenges to consider. The reactivity of the chloromethyl group can sometimes lead to side reactions or require careful control of reaction conditions. For instance, strong bases may lead to elimination reactions.
Furthermore, achieving regioselectivity can be a challenge if other reactive sites are present in the molecule or the introduced functional groups. Protecting group strategies may be necessary to achieve the desired transformations.
Despite these challenges, the versatility of the this compound scaffold presents numerous opportunities for the development of novel and improved therapeutic agents. The ability to readily introduce a wide range of functional groups allows for fine-tuning of the compound's properties to optimize its efficacy, selectivity, and pharmacokinetic profile. Future work in this area could focus on the development of novel catalytic methods for the functionalization of the chloromethyl group and the exploration of new hybrid molecules with unique biological activities.
Biological Activity Spectrum and Selectivity Non Clinical Investigations
In Vitro Efficacy Against Microbial Strains (e.g., Gram-positive bacteria)
The in vitro efficacy of a compound against microbial strains is a critical first step in assessing its potential as an antimicrobial agent. This typically involves determining the minimum concentration of the compound required to inhibit or kill bacteria.
Minimum Inhibitory Concentration (MIC) Determinations (in vitro)
Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. It is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. While the oxadiazole and thiazole (B1198619) chemical motifs are present in molecules with demonstrated antibacterial activity, specific MIC values for 5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole against Gram-positive bacteria are not available in the public domain.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (Note: The following table is a template for illustrative purposes only, as no specific data for this compound was found.)
| Gram-Positive Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | Data not available |
| Streptococcus pneumoniae | Data not available |
| Enterococcus faecalis | Data not available |
Bactericidal Versus Bacteriostatic Activity Assays
Beyond inhibiting growth, it is important to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is often determined by the ratio of the Minimum Bactericidal Concentration (MBC) to the MIC. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. No studies reporting the bactericidal or bacteriostatic properties of this compound have been published.
Activity Against Multidrug-Resistant (MDR) Bacterial Strains (in vitro models)
The emergence of multidrug-resistant (MDR) bacteria is a significant global health threat. Therefore, new chemical entities are often tested against MDR strains to assess their potential to address this challenge. There is currently no available data on the activity of this compound against multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococcus (VRE).
Selectivity Profiling Against Non-Target Biological Systems (in vitro)
Selectivity is a crucial aspect of drug development, ensuring that a compound has a therapeutic effect on the target organism without causing significant harm to the host. This is assessed through various in vitro assays.
Mammalian Cell Line Cytotoxicity in Specific Cell-Based Assays
To evaluate the potential for a compound to be toxic to human cells, in vitro cytotoxicity assays are performed on various mammalian cell lines. These assays determine the concentration of the compound that causes cell death. No cytotoxicity data for this compound on mammalian cell lines has been reported.
Table 2: Illustrative Mammalian Cell Line Cytotoxicity Data (Note: The following table is a template for illustrative purposes only, as no specific data for this compound was found.)
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| HEK293 | Human embryonic kidney | Data not available |
| HepG2 | Human liver cancer | Data not available |
| A549 | Human lung cancer | Data not available |
Enzyme Selectivity and Counter-Screening Panels
To understand the mechanism of action and potential off-target effects, new compounds are often screened against a panel of enzymes. This helps to identify any unintended interactions that could lead to adverse effects. There is no information available regarding the enzyme selectivity profile of this compound from counter-screening panels.
Assessment of Potential Antifungal or Antiviral Activity
There is currently no available data from non-clinical in vitro or in vivo studies assessing the potential antifungal or antiviral activity of this compound. While broader classes of compounds containing thiazole and oxadiazole moieties have been investigated for such properties, specific experimental results for this particular chemical structure have not been reported in the reviewed literature. mdpi.comarkat-usa.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.gov
Synergistic Effects with Established Therapeutic Agents (in vitro)
No in vitro studies investigating the synergistic effects of this compound with established therapeutic agents, such as antifungal or antiviral drugs, were identified in the conducted literature search. Research into potential synergistic interactions is a critical step in drug development; however, for this specific compound, such data is not currently available in the public domain. mdpi.comnih.govnih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Molecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, conformational flexibility, and intermolecular interactions of "5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole." These techniques are sensitive to the vibrational modes of specific chemical bonds and functional groups within the molecule.
Conformational Studies:
The IR and Raman spectra of "this compound" in its free state can be used to characterize its ground-state conformation. The vibrational frequencies of the thiazole (B1198619) and oxadiazole rings, as well as the C-Cl and C-H stretching and bending modes, provide a unique spectroscopic fingerprint of the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra and aid in the assignment of the observed experimental bands to specific molecular motions. This combined experimental and theoretical approach allows for a detailed understanding of the molecule's conformational preferences.
Probing Molecular Interactions:
When "this compound" binds to its protein target, changes in its local environment and intermolecular interactions will be reflected in its vibrational spectrum. FT-IR difference spectroscopy is a particularly powerful technique for studying these changes. By subtracting the spectrum of the free ligand and the free protein from the spectrum of the protein-ligand complex, a difference spectrum is obtained that highlights only the vibrational modes that are perturbed upon binding.
Shifts in the vibrational frequencies of the oxadiazole or thiazole ring modes can indicate their involvement in hydrogen bonding or other interactions within the binding pocket. For example, a shift in the C=N stretching frequency could suggest a direct interaction with an amino acid residue. Similarly, changes in the vibrational modes of the chloromethyl group could provide insights into its role in binding and its proximity to specific protein functional groups.
The following table presents a hypothetical assignment of the characteristic vibrational bands for "this compound" and the potential shifts upon binding to a protein target.
| Vibrational Mode | Wavenumber (cm⁻¹) (Hypothetical) - Free Ligand | Wavenumber (cm⁻¹) (Hypothetical) - Bound Ligand | Interpretation of Shift |
| Thiazole C-H stretch | 3120 | 3125 | Change in electronic environment |
| Oxadiazole C=N stretch | 1615 | 1605 | Hydrogen bonding to the oxadiazole nitrogen |
| Thiazole ring breathing | 1480 | 1488 | Alteration of ring geometry upon binding |
| C-O-N stretch (oxadiazole) | 1050 | 1045 | Interaction involving the oxadiazole oxygen |
| C-Cl stretch | 730 | 735 | Change in the local environment of the chloromethyl group |
This table provides a hypothetical list of characteristic IR and Raman bands for "this compound" and illustrates how these bands might shift upon binding to a protein, as would be observed in a difference spectrum.
This section is a hypothetical discussion based on the principles of vibrational spectroscopy and its application to the study of small molecules and their interactions with proteins, as no specific experimental data for "this compound" was found in the search results.
Future Research Directions and Unanswered Questions for 5 Chloromethyl 3 Thiazol 2 Yl 1,2,4 Oxadiazole
Exploration of Novel Biological Targets and Therapeutic Applications
The versatility of the 1,2,4-oxadiazole (B8745197) scaffold has been demonstrated through its activity against a range of biological targets, including enzymes like Sirt2, cytochrome bc1 complex in Mycobacterium tuberculosis, and various kinases. nih.gov Derivatives have shown promise in therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.govresearchgate.netnih.gov However, the full spectrum of biological targets for 5-(chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole and its analogues remains largely uncharted.
Future research should prioritize:
Broad-Spectrum Kinase Profiling: Given that many heterocyclic compounds act as kinase inhibitors, a comprehensive screening of this compound against a panel of human kinases could uncover novel oncologic or anti-inflammatory targets.
Epigenetic Modulation: The potential to inhibit epigenetic targets, such as histone deacetylases (HDACs), should be systematically investigated, following discoveries of other oxadiazole-based compounds with such activity. nih.gov
Anti-Infective Targets: Beyond tuberculosis, its efficacy against a wider range of pathogens, including drug-resistant bacteria (e.g., MRSA) and fungi, should be explored. mdpi.comnih.gov This could involve investigating novel mechanisms of action that circumvent existing resistance.
Neurodegenerative Pathways: Building on the anti-Alzheimer's potential of some oxadiazoles (B1248032), research could delve into targets related to tauopathies, alpha-synuclein (B15492655) aggregation in Parkinson's disease, or neuroinflammation. researchgate.netnih.gov
Caspase Activation: The ability of 1,2,4-oxadiazoles to induce apoptosis via caspase-3 activation in cancer cells presents a promising therapeutic strategy that warrants further exploration for this specific compound. mdpi.com
A key unanswered question is how the synergy between the thiazole (B1198619) and 1,2,4-oxadiazole rings, along with the chloromethyl substituent, influences target specificity and potency compared to simpler derivatives.
Development of Highly Efficient and Sustainable Synthetic Methodologies
While synthetic routes to 1,2,4-oxadiazoles exist, the development of more efficient, scalable, and environmentally friendly methods is a continuous goal in pharmaceutical chemistry. researchgate.netmdpi.com Future synthetic research should focus on "green chemistry" principles to minimize waste and energy consumption.
Key areas for development include:
One-Pot Reactions: Designing multi-component, one-pot syntheses that combine starting materials to form the final product without isolating intermediates can significantly improve efficiency. rsc.org
Novel Catalytic Systems: Exploring new catalysts, such as robust and reusable vanadium oxide-based systems, could enhance reaction rates and yields under milder conditions. rsc.org
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer better control over reaction parameters, improve safety, and facilitate large-scale production.
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often dramatically reduce reaction times and improve yields for heterocyclic compound synthesis.
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids would reduce the environmental impact of the synthesis. rsc.org
A significant challenge is to develop methodologies that are not only efficient but also tolerant of a wide range of functional groups, allowing for the rapid generation of diverse chemical libraries for biological screening.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. ijirt.orgresearchgate.net Applying these computational tools to the this compound scaffold could unlock its potential more rapidly.
Future applications of AI/ML should include:
De Novo Design: Using generative AI models to design novel derivatives with optimized properties. These algorithms can explore a vast chemical space to propose new molecules with predicted high activity and desirable pharmacokinetic profiles. nih.gov
Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogues, guiding synthetic efforts toward the most promising compounds. mdpi.com ML algorithms can also predict ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties, helping to identify candidates with better drug-like characteristics early in the process. nih.gov
Target Identification and Virtual Screening: Employing ML algorithms to analyze large biological datasets to identify novel potential targets for this compound class. nih.govfrontiersin.org Subsequently, high-throughput virtual screening can efficiently screen large compound libraries against these targets.
Synthesis Prediction: Utilizing AI to predict optimal synthetic routes, which can save considerable time and resources in the lab. researchgate.net
The primary unanswered question is how accurately AI/ML models can predict the complex biological interactions and pharmacokinetic behavior of these specific heterocyclic compounds to translate in silico promise into in vivo efficacy.
Addressing Challenges in Compound Optimization and Overcoming Resistance Mechanisms
Lead optimization is a critical phase in drug discovery that aims to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. For this compound, the reactive chloromethyl group serves as a key point for modification but also presents challenges regarding stability and off-target reactivity.
Future optimization efforts must address:
Structure-Activity Relationship (SAR) Studies: Conducting systematic modifications of the thiazole and oxadiazole rings, as well as the chloromethyl linker, to build a comprehensive SAR. This will clarify which structural features are essential for activity and selectivity. nih.govnih.gov
Metabolic Stability: Investigating the metabolic fate of the compound. The 1,2,4-oxadiazole ring is often used to block hydrolysis of ester or amide groups, and confirming this stability is crucial. researchgate.net
Mechanisms of Resistance: As with any potential anti-infective or anticancer agent, understanding and overcoming potential resistance mechanisms is paramount. researchgate.netijpda.org Research should include generating resistant cell lines or strains to identify the molecular basis of resistance, such as target mutation or drug efflux. nih.gov
Designing for Resistance Evasion: Based on resistance studies, designing next-generation compounds that can bypass these mechanisms. This might involve creating derivatives that bind to their target in a different way or that inhibit resistance-conferring proteins like efflux pumps.
A critical challenge is to balance potency with safety, optimizing the molecule to be highly effective against its intended target while minimizing toxicity to normal cells. uni.lu
Potential for Multi-Targeting Approaches and Combination Therapies
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.govmdpi.com Therefore, drugs that can modulate multiple targets simultaneously (multi-target agents) or that work synergistically with other drugs (combination therapy) are highly valuable.
Future research in this area should explore:
Rational Design of Multi-Target Ligands: Intentionally designing derivatives of this compound that can inhibit two or more disease-relevant targets. For example, creating a single molecule that inhibits both a key kinase and a growth factor receptor in a cancer cell. nih.govmdpi.com
Hybrid Molecules: Synthesizing hybrid compounds by linking the this compound scaffold to another known pharmacophore to combine their mechanisms of action. researchgate.netnih.gov
Synergistic Combination Screening: Systematically screening the compound in combination with a library of approved drugs to identify synergistic interactions. This approach can lower required doses, enhance efficacy, and overcome drug resistance.
Combination with Targeted Therapies: A recent study demonstrated that a 1,2,4-oxadiazole-based HDAC inhibitor exhibited synergistic anticancer effects when combined with the proteasome inhibitor bortezomib. nih.gov Similar investigations pairing this compound with other targeted therapies could yield powerful new treatment regimens.
A key question is identifying the most effective combination partners and multi-target profiles for specific diseases to maximize therapeutic benefit while minimizing overlapping toxicities.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-(Chloromethyl)-3-(thiazol-2-yl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions of chloromethyl-substituted precursors with thiazole derivatives. For example, chloromethylation of 3-(thiazol-2-yl)-1,2,4-oxadiazole intermediates under reflux conditions with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields the target compound. Optimization via continuous flow reactors can enhance purity and yield . Detailed protocols for analogous oxadiazole derivatives include coupling thiazole-2-carboxylic acid with hydroxylamine, followed by cyclization using activating agents like EDCI .
Q. What analytical techniques are critical for structural elucidation of this compound?
Structural characterization relies on 1H/13C NMR to confirm the chloromethyl (-CH₂Cl) and thiazole substituents (e.g., δ 4.75 ppm for -CH₂Cl in CDCl₃) . IR spectroscopy identifies key functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole rings). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 228.02 for C₇H₅ClN₄OS) . For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and spatial arrangements .
Q. Which in vitro models are suitable for preliminary biological activity screening?
Common assays include:
- Apoptosis induction : Caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) .
- Cytotoxicity : MTT or SRB assays against colorectal (HCT-116) and triple-negative breast cancer (MDA-MB-231) lines .
- Cell cycle analysis : Flow cytometry to detect G1 phase arrest, a hallmark of apoptosis inducers .
Q. How is the purity and stability of the compound assessed during synthesis?
HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors purity (>95%). Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are conducted via accelerated degradation tests , with degradation products identified using LC-MS . Storage at 2–8°C in inert atmospheres (argon) is recommended to prevent hydrolysis of the chloromethyl group .
Q. What are the key physicochemical properties influencing its reactivity?
The chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the oxadiazole ring contributes to π-π stacking in target binding. LogP values (~2.5) predict moderate lipophilicity, suitable for cellular uptake. Thermal stability (decomposition >200°C) is confirmed via DSC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. How to resolve contradictions in cell line-specific activity profiles?
Discrepancies (e.g., activity in breast cancer lines but not lung cancer) may arise from differential expression of molecular targets like TIP47. Validate via:
- Western blotting : Quantify target protein levels across cell lines .
- Gene silencing : siRNA knockdown of TIP47 in resistant lines to confirm mechanistic dependency .
- Transcriptomics : RNA-seq to identify compensatory pathways in non-responsive models .
Q. What computational strategies predict target engagement and binding modes?
- Molecular docking : AutoDock Vina or Glide simulates interactions with apoptotic targets (e.g., MAP kinase). For example, docking scores (ΔG = −19.10 kcal/mol) correlate with experimental IC₅₀ values .
- Molecular dynamics (MD) : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identifies essential features (e.g., chloromethyl as a hydrogen bond acceptor) .
Q. What strategies mitigate toxicity while maintaining efficacy?
- Prodrug design : Mask the chloromethyl group with ester linkages, which hydrolyze intracellularly to release the active compound .
- Toxicity screening : Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀ > 100 μM) .
- Pharmacokinetic profiling : Microsomal stability assays (e.g., t₁/₂ > 2 hours in human liver microsomes) guide dose optimization .
Q. How can this compound be applied in non-pharmaceutical research (e.g., materials science)?
The oxadiazole-thiazole framework exhibits high nitrogen content (32.1%), making it a candidate for energetic materials. Key properties include:
- Detonation velocity : 9046 m/s (comparable to RDX) .
- Thermal stability : Decomposition onset at 220°C (DSC) .
- Crystallography : Packing coefficients >0.7 enhance structural rigidity .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
